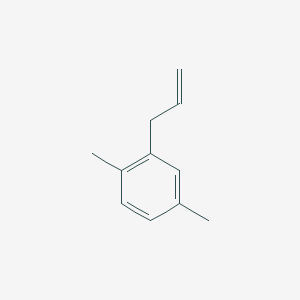

3-(2,5-Dimethylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reagents, conditions, and steps involved in the synthesis .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and identifying the products formed in various reactions .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .Applications De Recherche Scientifique

Catalyst Development and Polymerization Processes

Research has explored the development of catalysts for various polymerization processes, which is a significant area of application for compounds like 3-(2,5-Dimethylphenyl)-1-propene. For example, Harkal et al. (2005) developed a selective dimerization reaction of 1,3-butadiene to produce 1,3,7-octatriene, demonstrating the effectiveness of palladium carbene catalysts in this transformation (Harkal et al., 2005). Similarly, Meier et al. (2003) synthesized palladium complexes using partly fluorinated bisphosphine ligands, which were effective in propene/CO copolymerization, producing ultrahigh molecular weight flexible propene copolymer materials (Meier et al., 2003).

Metathesis and Ethene Conversion

The metathesis reaction, particularly involving ethene and propene, is another area where such compounds find application. Iwamoto (2011) reported a novel one-step conversion of ethene to propene using nickel ion-loaded silica, highlighting an efficient route for propene production (Iwamoto, 2011).

Synthesis of Unconventional Organoselenium Compounds

Levanova et al. (2013) researched the synthesis of unsaturated organoselenium compounds through the reaction of organic diselenides with 2,3-dichloro-1-propene. This process yielded various compounds, such as 2-chloro-3-methylselanyl-1-propene, demonstrating the versatility of reactions involving compounds like 3-(2,5-Dimethylphenyl)-1-propene (Levanova et al., 2013).

Propene Synthesis from Methanol

Lin et al. (2021) developed a strategy to control the active sites within the pores of commercial MFI-zeolites, incorporating tantalum(V) and aluminium(III) centres, resulting in zeolites with remarkable propene selectivity and catalytic stability. This work demonstrates the potential of these compounds in enhancing the methanol-to-olefins process, a sustainable pathway for light olefin production (Lin et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

1,4-dimethyl-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-4-5-11-8-9(2)6-7-10(11)3/h4,6-8H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRGJRXDRKNNSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511921 |

Source

|

| Record name | 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-1-propene | |

CAS RN |

42918-26-3 |

Source

|

| Record name | 1,4-Dimethyl-2-(2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42918-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethyl-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)

![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)